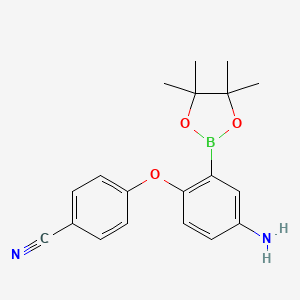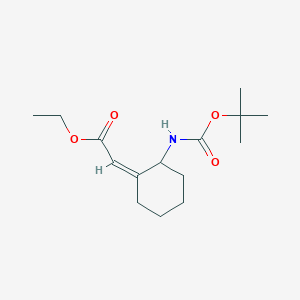![molecular formula C8H7NOS B13976748 4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
4-Methoxythieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxythieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thieno and pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a methoxy group at the fourth position of the thieno ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythieno[3,2-c]pyridine typically involves the cyclization of suitable precursors. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxythieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno ring to a dihydrothieno derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothieno derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxythieno[3,2-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential therapeutic effects against various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-Methoxythieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis . The compound may also interact with microbial enzymes, leading to the inhibition of microbial growth.
Comparación Con Compuestos Similares
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar biological activities.
Thieno[3,4-b]thiophene: A related compound used in organic electronics.
Pyridine derivatives: Compounds like 2-methoxypyridine and 3-methoxypyridine share structural similarities but differ in their chemical properties and applications.
Uniqueness: 4-Methoxythieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and facilitates various chemical transformations, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H7NOS |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
4-methoxythieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H7NOS/c1-10-8-6-3-5-11-7(6)2-4-9-8/h2-5H,1H3 |
Clave InChI |
BIGCZPHPWXTPFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC2=C1C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


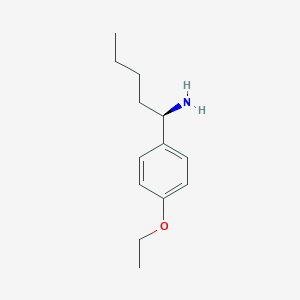



![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)

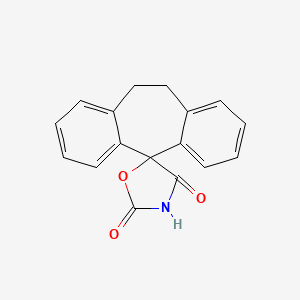
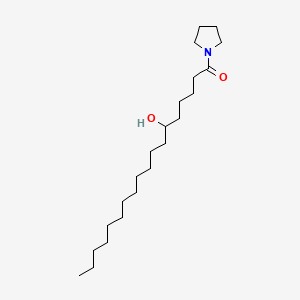
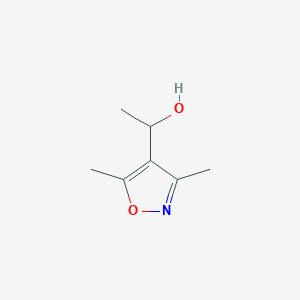
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
